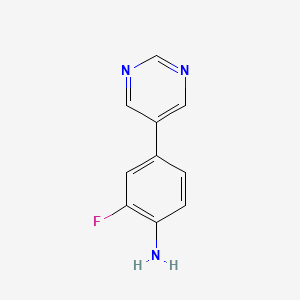

2-Fluoro-4-(5-pyrimidinyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8FN3 |

|---|---|

Molecular Weight |

189.19 g/mol |

IUPAC Name |

2-fluoro-4-pyrimidin-5-ylaniline |

InChI |

InChI=1S/C10H8FN3/c11-9-3-7(1-2-10(9)12)8-4-13-6-14-5-8/h1-6H,12H2 |

InChI Key |

HRKAQDYANAFIEG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN=CN=C2)F)N |

Origin of Product |

United States |

Research Landscape and Potential Avenues for 2 Fluoro 4 5 Pyrimidinyl Aniline Analogues

Direct Synthetic Routes to the this compound Core

The direct synthesis of the this compound scaffold can be approached from two main perspectives: utilizing a fluorinated aniline as the starting backbone or, conversely, employing a pyrimidine derivative as the initial building block.

Strategies Utilizing Fluorinated Aniline Precursors

One of the primary strategies for the synthesis of this compound involves starting with a fluorinated aniline derivative. A common precursor is 2-fluoro-4-bromoaniline. mdpi.com This intermediate can be prepared via the nitration of a suitable bromofluoroaromatic compound, followed by reduction of the nitro group to an amine. mdpi.comgoogle.com For instance, 4-bromo-2-fluoroaniline (B1266173) can be oxidized to 4-bromo-2-fluoronitrobenzene, which is then subjected to reduction to yield the corresponding aniline. mdpi.com

Another approach involves the use of 4-amino-3-fluorophenylboronic acid. This boronic acid derivative can then be coupled with a suitable pyrimidine derivative, such as a halopyrimidine, via a Suzuki-Miyaura coupling reaction to form the target molecule. vu.lt

The following table summarizes the key precursors and their transformations in this synthetic strategy.

| Starting Material | Key Transformation | Intermediate/Product |

| 4-Bromo-2-fluoroaniline | Oxidation, then reduction | 2-Fluoro-4-bromoaniline |

| 2-Fluoro-4-nitrotoluene | Reduction | 2-Fluoro-4-aminotoluene |

| 4-Amino-3-fluorophenylboronic acid | Suzuki-Miyaura Coupling | This compound |

Approaches Employing Pyrimidine Derivatives as Core Building Blocks

Alternatively, the synthesis can commence from a pyrimidine-based starting material. A frequently used precursor is 5-bromopyrimidine (B23866). acs.orgambeed.com This compound can be coupled with an appropriately substituted aniline, such as 2-fluoroaniline (B146934), under palladium catalysis to furnish the desired product. acs.org The reactivity of halopyrimidines can be influenced by the position of the halogen; for instance, 2-bromopyrimidine (B22483) has been observed to act as a catalyst poison in some coupling reactions, highlighting the importance of selecting the appropriate isomer. acs.org

Another strategy involves the cyclocondensation of a β-arylidene malononitrile (B47326) with thiourea (B124793) to form a 4-amino-6-aryl-1H-pyrimidine-5-carbonitrile. scirp.org This can be a versatile intermediate for further functionalization. Additionally, the reaction of 1,3-dicarbonyl compounds or their equivalents with amidines or related compounds is a classical method for constructing the pyrimidine ring. nih.govresearchgate.netnih.gov

The table below outlines common pyrimidine-based starting materials and their roles in the synthesis.

| Starting Material | Reaction Type | Product/Intermediate |

| 5-Bromopyrimidine | Palladium-catalyzed amination | This compound |

| 2-Chloro-5-fluoropyrimidine | Nucleophilic Aromatic Substitution | Functionalized pyrimidine intermediate |

| β-Arylidene malononitrile | Cyclocondensation with thiourea | 4-Amino-6-aryl-1H-pyrimidine-5-carbonitrile |

| Pyrimidine-5-boronic acid | Suzuki-Miyaura Coupling | This compound |

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for their efficiency and functional group tolerance in forming carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling for Aryl-Heteroaryl Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds, particularly for connecting aryl and heteroaryl moieties. wikipedia.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or its ester) with an organohalide. wikipedia.orglibretexts.orgnih.gov In the context of synthesizing this compound, this can be achieved by coupling a pyrimidine-5-boronic acid or its ester with a 2-fluoro-4-haloaniline, or conversely, by reacting 4-amino-3-fluorophenylboronic acid with a 5-halopyrimidine. vulcanchem.comgoogle.com

The general catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.orgrsc.org

A variety of palladium catalysts and ligands can be employed, and the choice often depends on the specific substrates and desired reaction conditions. vu.ltrsc.org

| Aryl/Heteroaryl Halide | Boronic Acid/Ester | Catalyst/Ligand System (Example) | Product |

| 2-Fluoro-4-bromoaniline | Pyrimidine-5-boronic acid | Pd(PPh3)4 / Na2CO3 | This compound |

| 5-Bromopyrimidine | 4-Amino-3-fluorophenylboronic acid | Pd(OAc)2 / SPhos | This compound |

Palladium-Catalyzed C-H Functionalization and Arylation

Direct C-H functionalization has emerged as a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govresearchgate.net Palladium-catalyzed direct arylation involves the coupling of a C-H bond of one aromatic system with an aryl halide of another. researchgate.netresearchgate.net

For the synthesis of this compound, this could potentially involve the direct arylation of 2-fluoroaniline at the C4-position with a 5-halopyrimidine. These reactions often require a directing group to achieve high regioselectivity, guiding the palladium catalyst to a specific C-H bond. nih.govnih.gov The development of these methods is an active area of research, aiming to provide more efficient and sustainable synthetic routes. rsc.orgchemrxiv.org

Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, specifically for the synthesis of aryl amines from aryl halides and amines. wikipedia.orgorganic-chemistry.orgnrochemistry.comjk-sci.com This reaction has broad applicability and is known for its tolerance of a wide range of functional groups. nih.govnih.govbeilstein-journals.org

In the synthesis of this compound, this reaction could be employed by coupling 5-bromopyrimidine with 2-fluoroaniline. acs.org The reaction typically utilizes a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govrug.nltcichemicals.com The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being highly effective. nih.govrug.nl

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine and deprotonation by the base to form a palladium-amido complex. Reductive elimination from this complex then yields the desired aryl amine and regenerates the Pd(0) catalyst. nrochemistry.comjk-sci.com

| Aryl Halide | Amine | Catalyst/Ligand System (Example) | Base (Example) | Product |

| 5-Bromopyrimidine | 2-Fluoroaniline | Pd2(dba)3 / Xantphos | K3PO4 | This compound |

| 2-Bromo-5-fluoropyrimidine | Aniline | Pd(OAc)2 / BINAP | NaOt-Bu | Intermediate for this compound |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) represents a cornerstone in the synthesis of aryl amines and functionalized heterocycles, including this compound. This reaction class is characterized by the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups, leading to the displacement of a leaving group. pressbooks.pub The mechanism typically proceeds through a two-step addition-elimination process, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubcore.ac.uk The presence of electron-withdrawing groups, particularly in positions ortho or para to the leaving group, is crucial for stabilizing this intermediate and facilitating the reaction. pressbooks.pub

Aryl fluorides are often effective substrates for SNAr reactions. Despite the high strength of the C-F bond, the extreme electronegativity of fluorine activates the aromatic ring towards nucleophilic attack. nih.gov Recent advancements have expanded the scope of SNAr to include electron-neutral and even electron-rich fluoroarenes through methods like photoredox catalysis, which generates highly reactive cation radicals. nih.govosti.gov In the context of this compound, SNAr pathways can be envisioned in two primary ways: the functionalization of a pre-existing pyrimidine ring or the modification of a fluorinated benzene (B151609) derivative.

Amination of Halogenated Pyrimidines

The direct amination of halogenated pyrimidines is a widely employed strategy for synthesizing aminopyrimidine derivatives. nih.gov Dihalogenated pyrimidines, such as 2,4-dichloropyrimidines, can react with amines in SNAr reactions. google.com The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the substituents. For instance, in the reaction of 6-aryl-2,4-dichloropyrimidine with various amines, substitution strongly favors the C4 position. acs.org Reactions with aliphatic secondary amines often benefit from palladium catalysis with a base like LiHMDS, while aromatic amines may not require a catalyst at all. acs.org

The synthesis of 2,4-diaminopyrimidines can be achieved through the sequential nucleophilic substitution of dihalopyrimidines. nih.gov For example, the coupling of 3-amino-5-methyl pyrazole (B372694) with 2,4,6-trichloropyrimidine (B138864) results in substitution at the C-4 position, followed by substitution with various anilines at the C-2 position. nih.gov The reactivity of leaving groups on the pyrimidine ring can also be tuned. While chloropyrimidines are common, sulfoxide, sulfone, alkoxy, and alkylthio derivatives are also viable substrates, sometimes exhibiting greater reactivity than their chloro counterparts. nih.gov

A general approach involves reacting a 5-substituted-2,4-dichloropyrimidine with an aniline, which can lead to a mixture of mono-substituted isomers at the C2 and C4 positions. google.com The predominant isomer depends on the reaction conditions and the specific nature of the aniline and the substituent at the 5-position. google.com Chromatographic separation or crystallization is often required to isolate the desired product. google.com

Displacements on Fluorinated Benzenamine Systems

The synthesis can also proceed via an SNAr reaction where a fluorinated benzenamine derivative is the substrate. In this scenario, a leaving group on the pyrimidine ring would be displaced by the aniline nitrogen. A plausible route involves the reaction of 5-bromopyrimidine or 5-chloropyrimidine (B107214) with 2-fluoro-4-aminophenol or a related aniline derivative. However, a more common and well-documented approach involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, between a fluorinated aryl halide (like 2-fluoro-4-bromoaniline) and a pyrimidine boronic acid.

Focusing on SNAr, the reaction of fluoroarenes bearing electron-withdrawing groups with amines proceeds smoothly. mdpi.com The C-F bond's high reactivity in nucleophilic substitution makes fluoroarenes excellent substrates. mdpi.com Base-promoted, transition-metal-free SNAr reactions of fluoroarenes with N-H containing compounds like indoles and carbazoles have been developed using systems like KOH in DMSO. mdpi.comresearchgate.net This highlights the feasibility of forming C-N bonds by reacting a fluorinated benzene ring with a nitrogen nucleophile. For the synthesis of the target compound, this would conceptually involve reacting a suitably activated pyrimidine nucleophile with a di-halogenated fluorobenzene, followed by reduction of a nitro group or another precursor to the amine.

Multicomponent Reaction Approaches for Scaffold Assembly

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing portions of all reactants, offer an efficient pathway to complex molecular scaffolds. nih.govnih.gov They are valued for their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.gov

For the construction of pyrimidine rings, various MCRs are known. A classical approach is the reaction of a guanidine derivative with a β-dicarbonyl compound or its equivalent, such as a β-(dimethylamino)propenoate or β-(alkoxy)propenoate. google.com This condensation yields a hydroxypyrimidine, which can then be chlorinated using reagents like POCl₃ to produce a halogenated pyrimidine intermediate, ready for further functionalization via SNAr or cross-coupling reactions. google.com

Another relevant MCR is the Doebner reaction, which synthesizes quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. mdpi.com While this produces quinolines, analogous three-component strategies exist for pyrimidines. For example, ZnCl₂-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) provides a direct route to 4,5-disubstituted pyrimidines. organic-chemistry.org Adapting such a strategy could potentially assemble the this compound scaffold by choosing appropriately substituted starting materials.

Stereoselective Synthesis of Fluorinated Compounds

The introduction of fluorine can create stereogenic centers, making stereoselective synthesis a critical consideration for producing enantiomerically pure fluorinated compounds. While this compound itself is achiral, the methodologies for creating fluorinated stereocenters are relevant for the synthesis of its chiral derivatives or related complex molecules.

Asymmetric fluorination is an area of intense research. nih.govmdpi.com One approach involves the enantioselective fluorination of prochiral substrates using chiral N-F reagents like Selectfluor™ or N-fluorobenzenesulfonimide (NFSI). nih.gov For example, a highly π-facial and regioselective fluorination of chiral enamides has been developed. The reaction proceeds by fluorination of the electron-rich enamide olefin, followed by trapping of the resulting β-fluoro-iminium cation and subsequent oxidation to yield chiral α-fluoro-imides. nih.gov

Another strategy involves the asymmetric elaboration of already fluorinated substrates. mdpi.com This includes transition metal-catalyzed asymmetric allylic alkylation of prochiral fluorine-containing nucleophiles and asymmetric Mannich reactions of α-fluoroketones. mdpi.com Biocatalytic strategies, using engineered enzymes, have also emerged for the highly stereoselective synthesis of fluorinated cyclopropanes from gem-difluoro alkenes, demonstrating excellent diastereoselectivity and enantioselectivity. utdallas.edu These advanced methods provide pathways to optically active compounds where the fluorine atom plays a key role in defining the stereochemistry.

Synthesis of Key Intermediates and Precursors (e.g., 2,4-dichloro-5-fluoropyrimidine)

The synthesis of this compound often relies on key halogenated precursors, with 2,4-dichloro-5-fluoropyrimidine (B19854) being a particularly important building block. Several methods for its preparation have been reported, primarily starting from 5-fluorouracil (B62378).

The most common method involves the chlorination of 5-fluorouracil (or its tautomer, 5-fluoropyrimidine-2,4-diol) using a chlorinating agent like phosphorus oxychloride (POCl₃). researchgate.netchemicalbook.com This reaction is typically performed in the presence of a base, such as N,N-dimethylaniline (DMA), which acts as an acid acceptor. researchgate.net Optimized conditions can lead to high yields of the desired product. For example, using a 1:10 molar ratio of 5-fluorouracil to POCl₃ and a 1:1.5 ratio of 5-fluorouracil to DMA at 114°C for 2 hours can achieve a yield of 92.2%. researchgate.net

An alternative, phosphorus-free industrial method has been developed using triphosgene (B27547) (bis(trichloromethyl)carbonate) and trichloroethylene (B50587) with a tertiary amine catalyst. google.com This process is performed under normal pressure, is reported to have a short reaction time, and produces high-purity product (>98%) with less corrosive and problematic waste compared to the POCl₃ method. google.com

The following table summarizes various reported methods for the synthesis of this key intermediate.

| Starting Material | Reagents | Conditions | Yield | Reference(s) |

| 5-Fluorouracil | POCl₃, N,N-Dimethylaniline | 114°C, 2 h | 92.2% | researchgate.net |

| 5-Fluoropyrimidine-2,4-diol | POCl₃, N,N-Dimethylaniline | 100°C, up to 13 h total | ~95% | chemicalbook.com |

| 5-Fluorouracil | Trichloroethylene, Triphosgene, Tertiary Amine Catalyst | Reflux, 2-24 h | High | google.com |

| 2-Alkoxy-5-fluoro-4(3H)-pyrimidinone | Chlorinating Agent (e.g., POCl₃), Base | N/A | High | google.com |

Chemical Reactivity and Mechanistic Aspects of 2 Fluoro 4 5 Pyrimidinyl Aniline

Investigation of Reaction Mechanisms for Synthesis and Transformation

The synthesis of 2-Fluoro-4-(5-pyrimidinyl)aniline can be achieved through several established synthetic routes in organic chemistry, most notably through transition-metal-catalyzed cross-coupling reactions. A prevalent method is the Suzuki-Miyaura coupling, which involves the reaction of a pyrimidine (B1678525) derivative with an aniline (B41778) derivative.

One plausible pathway involves the coupling of a 5-halopyrimidine, such as 5-bromopyrimidine (B23866), with (4-amino-2-fluorophenyl)boronic acid or its corresponding pinacol (B44631) ester. This reaction is typically catalyzed by a palladium complex, such as Pd(dppf)Cl₂, in the presence of a base like potassium acetate (B1210297). nih.gov The general mechanism for Suzuki coupling involves the oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the final product and regenerate the catalyst.

Alternatively, the synthesis can proceed via a Buchwald-Hartwig amination. This would involve the reaction of an aryl halide, such as 2-fluoro-4-iodoaniline, with 5-aminopyrimidine, or conversely, 5-bromopyrimidine with 2-fluoroaniline (B146934), although the former is more common. wikipedia.org This reaction also utilizes a palladium catalyst along with a suitable phosphine (B1218219) ligand and a base.

C-H Functionalization with Directing Groups

The structure of this compound contains inherent directing groups that can facilitate regioselective C-H functionalization, a powerful strategy for molecular derivatization. nih.govresearchgate.net The pyrimidine ring, in particular, serves as an effective directing group for activating the C-H bond at the ortho-position of the aniline ring (the C3 position).

This directed activation is typically achieved using transition metal catalysts, such as rhodium(III) or palladium. nih.govacs.org For example, Rh(III)-catalyzed C-H amidation of aniline derivatives has been demonstrated using a pyrimidine directing group, with dioxazolones serving as the amidating agent. acs.org The reaction proceeds through a cyclometalated intermediate, where the catalyst coordinates to a nitrogen atom of the pyrimidine ring and subsequently activates the ortho-C-H bond of the aniline ring, leading to the formation of a new C-N bond.

Similarly, metal-free directed C-H borylation of 2-pyrimidylanilines has been reported. rsc.org This process allows for the introduction of a boronate group at the ortho-position of the aniline ring, creating a synthetically valuable intermediate for further cross-coupling reactions. rsc.org The pyrimidine nitrogen is believed to play a crucial role in stabilizing the key intermediates in this transformation. rsc.org

Table 1: Examples of Pyrimidine-Directed C-H Functionalization Reactions

| Reaction Type | Catalyst/Reagent | Position Functionalized | Reference |

|---|---|---|---|

| C-H Amidation | Rh(III) / Dioxazolone | Aniline C3-H | acs.org |

| C-H Borylation | BBr₃ (Metal-free) | Aniline C3-H | rsc.org |

| C-H Alkenylation | Metal Catalyst | Aniline C3-H | rsc.org |

Reactivity Profile of the Aniline Nitrogen Moiety

The aniline nitrogen in this compound possesses a lone pair of electrons, rendering it both basic and nucleophilic. vedantu.com However, its reactivity is significantly modulated by the electronic effects of the substituents on the aromatic ring. Aromatic amines are generally much weaker bases than aliphatic amines because the nitrogen lone pair is delocalized into the π-system of the benzene (B151609) ring. wikipedia.orgchemistrysteps.com

In this specific molecule, the basicity of the amino group is further reduced by the presence of two electron-withdrawing groups: the fluorine atom at the ortho position and the pyrimidinyl group at the para position. chemistrysteps.com These groups decrease the electron density on both the benzene ring and the nitrogen atom, making the lone pair less available for protonation or reaction with electrophiles. chemistrysteps.com

Despite this reduced reactivity, the aniline nitrogen can still undergo a variety of chemical transformations:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is often done to protect the amino group or to introduce new functional moieties.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Reaction with haloalkanes can lead to the formation of secondary and tertiary amines, although controlling the degree of alkylation can be challenging. vedantu.com

Diazotization: Reaction with nitrous acid (formed in situ from a nitrite (B80452) salt and a strong acid) can convert the primary amino group into a diazonium salt. wikipedia.orgqorganica.com This intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., halides, cyanide, hydroxyl) via Sandmeyer or related reactions. wikipedia.org

Reactivity Profile of the Pyrimidine Ring System

The pyrimidine ring is a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. wikipedia.org This electronic characteristic governs its reactivity, making it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic aromatic substitution (SNAr), particularly if a good leaving group is present on the ring. wikipedia.org

Key aspects of the pyrimidine ring's reactivity include:

Nucleophilic Aromatic Substitution (SNAr): While this compound itself does not have a leaving group on the pyrimidine ring, its precursors, such as 5-bromo- or 5-chloropyrimidine (B107214), readily undergo SNAr reactions. This is a common strategy for introducing the aniline moiety. nih.gov

Hydrogen Bonding: The nitrogen atoms of the pyrimidine ring are effective hydrogen bond acceptors. This property is crucial in medicinal chemistry, where the pyrimidine ring is often used to enhance binding affinity to biological targets. nih.govmdpi.com

Bioisosterism: The pyrimidine ring can act as a bioisostere for a phenyl ring, offering similar steric properties but with different electronic and solubility characteristics, which can be advantageous in drug design. nih.govmdpi.comtandfonline.com

Reaction Rate Enhancement: In certain chemical reactions, such as the inverse electron demand Diels-Alder reaction, replacing a pyridine (B92270) ring with a pyrimidine ring has been shown to increase the reaction rate due to the pyrimidine's lower electron density. jst.go.jp

Derivatization Reactions and Functional Group Interconversions

The distinct reactivity profiles of the aniline and pyrimidine moieties allow for a wide range of derivatization reactions and functional group interconversions. These transformations are essential for synthesizing analogues and exploring structure-activity relationships in fields like medicinal chemistry.

On the Aniline Moiety:

The primary amine can be converted into various amides and sulfonamides, as discussed previously. For example, reaction with 3-guanidinobenzenesulfonamide could introduce a sulfonamide group, a common functional group in bioactive molecules. acs.org

The C-H bonds ortho to the amino group (C3 and C5 positions) are activated towards electrophilic substitution, although the presence of the deactivating fluoro and pyrimidinyl groups makes these reactions less favorable than in simple anilines. However, under directed metal-catalyzed conditions, the C3 position can be selectively functionalized. acs.orgrsc.org

On the Pyrimidine Moiety:

While the unsubstituted pyrimidine ring is not highly reactive, C-H functionalization can be achieved. For instance, direct C-H alkylation and acylation of N-heterocycles using carboxylic acids under visible-light irradiation has been developed as a metal-free method. researchgate.net

If the pyrimidine ring were to be substituted with a halogen, it would become a prime site for further cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new aryl or alkynyl groups. nih.gov

Table 2: Potential Derivatization Reactions for this compound

| Molecular Moiety | Reaction Type | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| Aniline Nitrogen | Acylation | Acetyl Chloride | Acetamide |

| Aniline Nitrogen | Sulfonylation | Benzenesulfonyl Chloride | Benzenesulfonamide |

| Aniline Nitrogen | Diazotization/Sandmeyer | 1. NaNO₂, HCl; 2. CuBr | Bromo-substituent |

| Aniline Ring (C3) | Directed C-H Borylation | BBr₃ | Boronic Ester |

Role As a Synthetic Building Block and Chemical Intermediate

Precursor in Heterocyclic Compound Synthesis

The structural arrangement of 2-Fluoro-4-(5-pyrimidinyl)aniline, with its reactive amino group and the fluorine atom activating the aniline (B41778) ring, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. The pyrimidine (B1678525) ring itself is a common feature in many biologically active molecules.

The synthesis of complex heterocyclic systems often relies on the strategic functionalization of such precursors. For instance, related fluorinated anilines are known to be excellent starting materials for creating bicyclic and tricyclic heterocycles. ossila.com The fluorine atom, positioned ortho to the amino group, can facilitate nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functionalities and the formation of new rings. ossila.com

While direct examples for this compound are not extensively documented in publicly available literature, the synthetic utility of analogous compounds is well-established. For example, the related compound 2-fluoro-4-(trifluoromethyl)aniline (B1271942) serves as a precursor for bicyclic heterocycles like quinoxalines and quinolines, as well as tricyclic systems such as benzoimidazotriazines. ossila.com This suggests a similar potential for this compound in constructing fused heterocyclic systems incorporating the pyrimidine ring.

The general strategy for synthesizing such compounds often involves the initial protection of the amino group, followed by a coupling reaction to introduce the pyrimidine ring, and subsequent deprotection to yield the desired aniline. A general method for preparing 2-fluoro-4-substituted-amino anilines involves protecting 2-fluoro-4-bromoaniline with an acyl chloride, followed by a palladium-catalyzed coupling with the desired amine or heterocycle, and subsequent deprotection. google.com

Utilization in Scaffold Design and Molecular Diversification

In medicinal chemistry, the concept of a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of diverse compounds for biological screening. ufrj.brlifechemicals.com this compound represents a privileged scaffold due to the presence of both a fluorinated phenyl ring and a pyrimidine ring, which are common motifs in many bioactive compounds. nih.govmdpi.com

The fluorinated aniline portion of the molecule allows for a range of chemical modifications. The fluorine atom can influence the electronic properties and metabolic stability of the final molecule, which are crucial considerations in drug design. The amino group provides a convenient handle for further reactions, such as amide bond formation or N-arylation, to introduce diversity.

The pyrimidine ring also offers multiple points for diversification. The nitrogen atoms in the pyrimidine ring can be involved in hydrogen bonding interactions with biological targets, and the ring itself can be further substituted to explore the structure-activity relationship (SAR) of a compound series. The use of pyrimidine-containing scaffolds is a common strategy in the design of kinase inhibitors, a major class of therapeutic agents. acs.orgacs.org

The design of molecular scaffolds often involves a "scaffold-based" approach where a core structure is identified and then systematically modified. lifechemicals.com The versatility of this compound makes it an attractive starting point for such endeavors, enabling the generation of novel compound libraries with potential therapeutic applications.

Intermediate for Complex Organic Molecule Assembly

The journey from simple starting materials to complex, biologically active molecules often involves a series of reactions where key intermediates play a crucial role. This compound serves as such an intermediate, bridging the gap between basic building blocks and intricate final products.

The synthesis of complex molecules often requires a retrosynthetic approach, where the target molecule is conceptually broken down into simpler precursors. In many synthetic routes, a fluorinated aniline derivative is a key fragment that is introduced mid-synthesis. For example, the synthesis of certain kinase inhibitors involves the coupling of a complex heterocyclic system with a substituted aniline. acs.org

While the direct total synthesis of a natural product using this compound as an intermediate is not prominently reported, the principles of its use can be inferred from related syntheses. The synthesis of imatinib, a well-known anticancer drug, involves the coupling of a pyrimidinyl amine with another complex fragment. researchgate.net This highlights the general strategy where a pyrimidine-containing aniline is a key intermediate.

The table below summarizes the key attributes of this compound as a synthetic intermediate.

| Attribute | Description | Reference |

| Reactive Sites | Amino group, fluorine-activated aromatic ring, pyrimidine ring | N/A |

| Potential Reactions | Nucleophilic aromatic substitution, amide bond formation, N-arylation, C-H functionalization | ossila.comgoogle.com |

| Role in Synthesis | Precursor for heterocycles, core scaffold for diversification, intermediate in multi-step synthesis | ossila.comufrj.br |

Computational and Theoretical Investigations of 2 Fluoro 4 5 Pyrimidinyl Aniline Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of molecules. arabjchem.org These calculations provide a fundamental understanding of the electron distribution and orbital energies, which are key determinants of a molecule's stability, reactivity, and interaction potential.

The electronic characteristics of 2-Fluoro-4-(5-pyrimidinyl)aniline derivatives are elucidated by analyzing their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity.

Electron density maps reveal the distribution of charge across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the pyrimidine (B1678525) ring and the aniline (B41778) amine group are typically electron-rich, while the fluorine atom induces electronic perturbations across the aromatic system. Theoretical calculations allow for the precise quantification of these properties. arabjchem.org

Table 1: Calculated Frontier Orbital Energies for Sample Derivatives

| Derivative | Substituent (R) on Aniline N | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| 1 | -H | -5.89 | -1.25 | 4.64 |

| 2 | -CH₃ | -5.71 | -1.19 | 4.52 |

| 3 | -COCH₃ | -6.23 | -1.88 | 4.35 |

Quantum chemical methods are powerful tools for mapping out potential reaction pathways, such as those involved in the synthesis or metabolism of this compound derivatives. By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the activation energy barriers and thermodynamic feasibility of a given reaction. ineosopen.org For instance, modeling the N-N or C-N coupling reactions during polymerization or synthesis can reveal the most favorable reaction mechanism. ineosopen.org Identifying the geometry of transition states is crucial for understanding the factors that control reaction rates and regioselectivity.

Molecular Modeling and Docking Studies of Analogues

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is fundamental in structure-based drug design for screening virtual libraries of compounds against a biological target. nih.gov For analogues of this compound, docking studies can identify potential protein targets and elucidate the specific molecular interactions that stabilize the ligand-receptor complex.

Docking studies on similar aniline-based kinase inhibitors have shown that the aniline and pyrimidine moieties often form key hydrogen bonds and hydrophobic interactions within the ATP-binding site of kinases like c-Met. researchgate.net The fluoro substituent can modulate binding affinity through specific electronic interactions or by altering the conformation of the molecule. The results are typically ranked using a scoring function that estimates the binding affinity, helping to prioritize compounds for synthesis and biological testing. nih.govmdpi.com

Table 2: Hypothetical Docking Results of Analogues in a Kinase Active Site

| Analogue | Modification | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| A | Parent Compound | -8.5 | Met1160 (H-bond), Tyr1230 (π-π stacking) |

| B | Addition of a morpholine (B109124) group | -9.2 | Met1160 (H-bond), Asp1222 (H-bond), Tyr1230 (π-π stacking) |

| C | Replacement of pyrimidine with pyridine (B92270) | -7.9 | Met1160 (H-bond) |

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are developed by calculating various molecular descriptors (e.g., steric, electronic, hydrophobic) and using statistical methods to relate them to experimentally measured activities, such as IC₅₀ values. researchgate.net

For derivatives of this compound, a QSAR model can predict the activity of unsynthesized compounds, thereby guiding the design of more potent analogues. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D-QSAR models that produce contour maps. researchgate.net These maps visualize regions where modifications to the molecular structure are likely to increase or decrease biological activity. For instance, a CoMSIA model might indicate that adding bulky, hydrophobic groups in one region is favorable, while electronegative groups are preferred in another. researchgate.net

Table 3: Example QSAR Data for a Series of Derivatives

| Compound ID | Experimental pIC₅₀ | Predicted pIC₅₀ (QSAR Model) | Residual |

|---|---|---|---|

| D-1 | 7.8 | 7.7 | +0.1 |

| D-2 | 8.2 | 8.3 | -0.1 |

| D-3 | 7.1 | 7.2 | -0.1 |

| D-4 | 8.5 | 8.4 | +0.1 |

Molecular Dynamics Simulations to Understand Conformation and Interactions

While docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the binding pose predicted by docking, analyze the conformational flexibility of the ligand and protein, and study the role of water molecules in the binding site. nih.govnih.gov

For a complex of a this compound derivative with its target protein, an MD simulation can reveal whether the key interactions observed in docking are maintained over the simulation period. nih.gov Analysis of the trajectory, often using metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), provides insights into the stability of the complex and the flexibility of different parts of the protein and ligand. nih.gov These simulations are crucial for validating docking results and gaining a more realistic understanding of the binding event. biorxiv.org

Analytical Methodologies for Characterization and Purity Assessment of 2 Fluoro 4 5 Pyrimidinyl Aniline

The rigorous characterization and purity assessment of 2-Fluoro-4-(5-pyrimidinyl)aniline are essential for its application in research and development. A combination of spectroscopic and chromatographic techniques is employed to confirm its molecular structure, quantify its presence, and ensure its purity.

Structure Activity Relationship Sar Studies of 2 Fluoro 4 5 Pyrimidinyl Aniline Derivatives

Impact of Substituent Modifications on the Aniline (B41778) Moiety

The aniline moiety of 2-fluoro-4-(5-pyrimidinyl)aniline serves as a crucial site for modification to fine-tune biological activity. Structure-activity relationship (SAR) studies have demonstrated that both the electronic properties and the position of substituents on the aniline ring significantly influence the compound's interactions with its biological targets. acs.orgnih.gov

The electronic nature of the substituents, whether electron-donating or electron-withdrawing, can alter the molecular conformation and binding affinity of the derivatives. nih.govrsc.org For instance, electron-withdrawing groups, especially at the para-position, can favor more planar quinoid resonance structures, potentially enhancing binding interactions. Conversely, electron-donating groups may have the opposite effect. The pKa of the aniline precursor has been shown to have a direct relationship with the chemical shifts of protons on the pyrimidinyl and amine groups, indicating a clear electronic influence that propagates through the molecule. rsc.org

Positional isomerism of substituents on the aniline ring is a key determinant of activity. Many studies have found that meta- and para-substitutions are generally well-tolerated, leading to inhibitors with varying selectivity profiles. acs.org In some cases, meta-substituted aniline derivatives have demonstrated greater selectivity for certain kinases compared to their para-substituted counterparts. acs.org However, introducing substituents at the ortho-position of the aniline ring has been consistently shown to abolish inhibitory activity, likely due to steric hindrance that disrupts the optimal binding conformation. acs.org

Table 1: Effect of Aniline Ring Substituents on Kinase Inhibition This table is a representative summary based on findings in the literature and does not represent a specific, single study.

| Substituent Position | Substituent Type | General Impact on Activity | Reference |

|---|---|---|---|

| ortho | Various | Abolishes or significantly reduces activity | acs.org |

| meta | Various | Generally well-tolerated; can enhance selectivity | acs.org |

| para | Halogens (e.g., -F) | Generally well-tolerated; can enhance binding affinity | nih.gov |

| para | Electron-withdrawing | Can favor planar conformations |

Influence of Substituent Variations on the Pyrimidine (B1678525) Moiety

The pyrimidine ring is another critical scaffold for modification in the design of this compound derivatives. SAR studies have particularly focused on the C-5 position, revealing that the size and electronic properties of substituents at this location profoundly affect kinase potency and selectivity. cardiff.ac.uk

For example, in studies on Cyclin-Dependent Kinase (CDK) inhibitors, the introduction of a methyl group at the C-5 position of the pyrimidine ring was found to be optimal for achieving selectivity for CDK9. cardiff.ac.uk Other small substituents like chloro and bromo groups were also tolerated but resulted in different selectivity profiles, which is attributed to their distinct electronic properties rather than their size. cardiff.ac.uk In contrast, larger or functionally different groups can have detrimental effects; for instance, a trifluoromethyl (CF3) group at the C-5 position led to a loss of potency against both kinases and cells when compared to the methyl analogue. cardiff.ac.uk Similarly, introducing a methoxy (B1213986) group at the C-5 position significantly weakened inhibitory activity against CDK2. acs.org

These findings underscore the sensitivity of the target's binding pocket to substitutions on the pyrimidine ring. Small, electronically distinct groups can fine-tune selectivity, while larger or more polar groups may introduce unfavorable steric or electronic clashes.

Table 2: Impact of C-5 Pyrimidine Substituents on Kinase Activity This table synthesizes data from multiple studies on pyrimidine derivatives.

| C-5 Substituent | Effect on CDK9/CDK2 Selectivity/Potency | Reference |

|---|---|---|

| -H | Baseline activity | cardiff.ac.uk |

| -CH₃ | Optimal for CDK9 selectivity | cardiff.ac.ukacs.org |

| -Cl, -Br | Tolerated, but with different selectivity profiles from -CH₃ | cardiff.ac.uk |

| -CF₃ | Loss of potency | cardiff.ac.uk |

| -OCH₃ | Much weaker CDK2 inhibition and antiproliferative activity | acs.org |

| -F | Well-tolerated for CDK2 potency | acs.org |

Effects of Linker and Bridging Unit Incorporations

The incorporation of linkers and bridging units between the core aniline and pyrimidine moieties, or by attaching larger groups to these moieties, represents an advanced strategy for modifying the properties of these derivatives. The nature of the linker is critical for maintaining or enhancing biological activity.

For instance, the amine linker (-NH-) between the two rings is often essential for activity. Studies on related trisubstituted pyrimidines have shown that replacing this hydrogen bond donor with an oxygen atom (-O-), or modifying it through acetylation or methylation, significantly reduces kinase selectivity. cardiff.ac.uk This suggests that the hydrogen bond-donating capability of the linker is crucial for anchoring the inhibitor in the active site of the kinase. cardiff.ac.uk

Positional Isomerism and Regioselectivity Effects on Molecular Interactions

Positional isomerism, which concerns the specific placement of functional groups on the aromatic rings, has a profound effect on the molecular interactions and, consequently, the biological activity of this compound derivatives. As discussed previously, the regiochemistry of substituents on the aniline ring is critical, with ortho-substitutions being detrimental, while meta- and para-positions offer avenues for modulating selectivity. acs.org

Achieving the desired regiochemistry during synthesis is paramount. The synthesis of substituted 5-fluoropyrimidines often relies on regioselective nucleophilic aromatic substitution (SNAr) reactions. researchgate.netresearchgate.net The inherent reactivity of the pyrimidine ring allows for selective substitution at specific positions. For example, in 2,4-dichloro-5-fluoropyrimidine (B19854), amines can react regioselectively at the more reactive C-4 position, allowing for the stepwise introduction of different functionalities. researchgate.net This synthetic control is essential for systematically exploring the SAR of positional isomers and developing compounds with optimized molecular interactions.

The Role of Fluorine in Modulating Molecular Properties and Interactions

The fluorine atom in this compound is not merely a passive substituent but plays an active and multifaceted role in modulating the molecule's properties. The introduction of fluorine is a widely used strategy in medicinal chemistry to enhance a drug candidate's profile. acs.orgresearchgate.net

One of the primary roles of fluorine is to alter the electronic properties of the molecule. Due to its high electronegativity, fluorine is a strong electron-withdrawing group, which can modulate the pKa of nearby functional groups, such as the aniline amine. nih.govethernet.edu.et This can influence the strength of hydrogen bonds and other electrostatic interactions with the biological target. researchgate.net

Fluorine can also significantly improve pharmacokinetic (ADME) properties. nih.gov By blocking sites susceptible to metabolic oxidation, a strategically placed fluorine atom can increase the metabolic stability and half-life of a compound. nih.gov Furthermore, fluorine substitution can enhance membrane permeability and oral bioavailability. nih.gov While a single fluorine atom causes only a minor steric change compared to a hydrogen atom, it can lead to significant conformational effects through electrostatic interactions. acs.org The C-F bond can participate in favorable hydrophobic contacts and increase lipophilicity, which can improve binding affinity and cell penetration. researchgate.net In some kinase inhibitors, the addition of a fluorine atom to an aromatic ring has been shown to improve both enzymatic and cellular potency. acs.org

Emerging Research Directions and Future Perspectives

Development of Innovative and Sustainable Synthetic Routes

The demand for complex chemical intermediates like 2-Fluoro-4-(5-pyrimidinyl)aniline has spurred the development of synthetic routes that are not only efficient but also sustainable. Traditional methods are often being replaced by innovative strategies that offer higher yields, shorter reaction times, and easier purification.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, remain a cornerstone for constructing the core biaryl structure of these compounds. nih.gov Research has focused on optimizing these reactions, for instance, by coupling 2,4-dichloropyrimidine (B19661) with (3-nitrophenyl)boronic acid, followed by a reduction step to yield the aniline (B41778) moiety. nih.gov The use of iron powder as a reducing agent for nitro groups, as seen in the synthesis of related structures, represents a move towards more environmentally benign reagents compared to other metals. mdpi.com

| Starting Material | Key Reaction/Technique | Advantage | Reference |

|---|---|---|---|

| 2-fluoro-4-bromaniline | Amino group protection, coupling, deprotection | Higher yield, improved economy, easier separation | google.com |

| General Phenylguanidines & Enaminones | Microwave-assisted condensation | Reduced reaction times, improved yields | nih.gov |

| 2,4-dichloropyrimidine | Selective Suzuki coupling | High selectivity at the C4 position of pyrimidine (B1678525) | nih.gov |

| Nitro-aromatic compounds | Reduction using Iron (Fe) powder | Environmentally preferred reducing agent | mdpi.com |

Exploration of Novel Chemical Transformations and Reactivity Patterns

Understanding the reactivity of the this compound scaffold is crucial for synthesizing new analogs with potentially enhanced properties. Researchers are actively exploring the distinct reactivity of different sites on the molecule to achieve controlled and selective modifications.

One key area of exploration is the selective functionalization of the pyrimidine ring. Studies on related dichloropyrimidines have shown that Suzuki coupling reactions can occur selectively at the 4-chloro position, leaving the 2-chloro group untouched and available for subsequent reactions like amination. nih.gov This differential reactivity allows for a stepwise and controlled assembly of complex derivatives. nih.gov The electronic properties of substituents on the pyrimidine ring have been shown to significantly affect the molecule's biological activity, indicating that the ring's reactivity is sensitive to electronic effects. cardiff.ac.uk For example, analogs with chloro, bromo, methyl, and trifluoromethyl groups at the C-5 position of the pyrimidine exhibit different kinase inhibition profiles, which is attributed to their varying electronic properties and size. cardiff.ac.uk

The aniline part of the molecule also offers opportunities for novel transformations. Beyond simple acylation or alkylation, the amine group can be oxidized to nitro or nitroso derivatives or undergo other transformations. Furthermore, the synthesis of related compounds has involved metallation reactions, such as mercuration and telluration of fluoro-nitroaniline precursors, opening up pathways to organometallic intermediates and subsequent complex derivatives. researchgate.net

Integration of Advanced Computational Design Approaches

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new derivatives of this compound. These approaches help predict the biological activity of novel compounds before their synthesis, saving time and resources.

Molecular docking is a primary computational technique used in this field. cardiff.ac.ukresearchgate.net Researchers perform docking studies to model how different analogs of the core structure bind to the active sites of target proteins, such as cyclin-dependent kinases (CDKs). cardiff.ac.ukacs.org These models can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. cardiff.ac.ukresearchgate.net For instance, docking studies have been used to understand how substituents on the pyrimidine ring can enhance interactions with the CDK9 gatekeeper region, a key area for achieving inhibitor selectivity. acs.org

Quantitative Structure-Activity Relationship (QSAR) studies are also employed to build mathematical models that correlate the structural features of the molecules with their biological activities. researchgate.net By analyzing a series of compounds, these models can identify which chemical properties (e.g., electronic, steric) are most important for activity, guiding the design of more potent molecules. researchgate.net However, researchers also recognize the limitations of these methods, such as the challenges rigid docking platforms face when modeling flexible proteins, suggesting a need for more advanced computational models in the future. cardiff.ac.uk

| Computational Tool/Method | Application | Insight Gained | Reference |

|---|---|---|---|

| Molecular Docking | Simulating binding of inhibitors to kinase active sites (e.g., CDK2, CDK9, c-Met) | Understanding binding modes, key interactions, and designing for selectivity. | cardiff.ac.ukresearchgate.netacs.org |

| QSAR (Quantitative Structure-Activity Relationship) | Correlating chemical structure with inhibitory activity. | Identifying molecular features favorable for high activity. | researchgate.net |

| Analysis of Crystal Structures | Informing inhibitor design based on solved protein-ligand complexes. | Exploiting non-conserved regions of ATP-binding sites for improved selectivity. | acs.org |

Implementation of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals and pharmaceutical intermediates. beilstein-journals.org The goal is to design processes that are safer, more energy-efficient, and generate less waste.

A prominent example in the synthesis of pyrimidine-containing compounds is the adoption of microwave irradiation. nih.govresearchgate.net This technology significantly shortens reaction times and often improves yields for condensation reactions compared to conventional heating methods, thereby reducing energy consumption and potential side-product formation. nih.gov

The choice of reagents and solvents is another critical aspect of green chemistry. mdpi.com The use of more environmentally benign reducing agents, such as iron powder in acetic acid for the reduction of nitro groups, is a greener alternative to heavier and more toxic metals. mdpi.com There is also a push towards developing one-pot reaction procedures, which streamline multi-step syntheses by avoiding the isolation and purification of intermediates. researchgate.net This approach not only saves time and resources but also minimizes solvent usage and waste generation. researchgate.net The use of milder bases like potassium carbonate and exploring catalyst-free reaction conditions where possible are further examples of how green chemistry principles are being applied to create more sustainable synthetic routes for this class of compounds. mdpi.comresearchgate.net

Q & A

Q. What are the recommended synthetic routes for preparing 2-Fluoro-4-(5-pyrimidinyl)aniline, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves coupling fluorinated aniline derivatives with pyrimidine-containing precursors via Buchwald-Hartwig amination or Ullmann coupling. For example, substituting a halogen (e.g., Cl or Br) on the pyrimidine ring with a fluorinated aniline under palladium catalysis can yield the target compound . Key parameters include catalyst loading (e.g., Pd(OAc)₂ with Xantphos ligand), reaction temperature (typically 80–110°C), and solvent choice (e.g., toluene or DMF). Optimizing stoichiometry and degassing solvents to exclude moisture/O₂ improves yields (≥70%) .

Q. How can spectroscopic techniques distinguish this compound from structural isomers or impurities?

Methodological Answer:

- NMR: ¹⁹F NMR is critical for identifying fluorine substitution patterns. The fluorine atom in the 2-position of the aniline ring typically resonates at δ −110 to −120 ppm, distinct from other fluorinated isomers .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular formula (C₁₀H₈FN₃), with a parent ion at m/z 193.0755.

- IR Spectroscopy: N-H stretching (~3400 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) help differentiate from non-fluorinated analogs .

Q. What stability considerations are critical when handling this compound in aqueous or oxidative environments?

Methodological Answer: The compound is prone to hydrolysis under acidic/basic conditions due to the electron-withdrawing fluorine and pyrimidine groups. Storage in anhydrous solvents (e.g., THF or DCM) at −20°C under inert gas (N₂/Ar) is advised. Oxidative degradation can occur in the presence of peroxides or transition metals; adding antioxidants (e.g., BHT) at 0.1 wt% mitigates this .

Advanced Research Questions

Q. How can Box-Behnken experimental design optimize the photocatalytic degradation of this compound in environmental studies?

Methodological Answer: Box-Behnken design (BBD) evaluates three key factors: catalyst loading (e.g., MnFe₂O₄/Zn₂SiO₄), pH (4–10), and UV intensity. Response surface modeling identifies optimal conditions. For example, at pH 7.2, 1.5 g/L catalyst, and 450 W/m² irradiation, >90% degradation efficiency is achievable within 120 minutes. LC-MS monitors intermediate formation (e.g., fluorinated quinones) to validate pathways .

Q. How do structural variations in fluorinated aniline isomers affect binding affinities in enzyme inhibition studies?

Methodological Answer: Comparative molecular docking (e.g., AutoDock Vina) reveals that the 2-fluoro substitution on the aniline ring enhances hydrophobic interactions with enzyme active sites (e.g., tyrosine kinases). For instance, this compound shows a ΔG of −8.2 kcal/mol vs. −6.5 kcal/mol for its 3-fluoro isomer, correlating with IC₅₀ values in kinase assays .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer: Contradictions in ¹H NMR splitting patterns (e.g., para vs. meta coupling) arise from dynamic rotational effects. Variable-temperature NMR (VT-NMR) at −40°C slows rotation, resolving hidden multiplicities. DFT calculations (B3LYP/6-311+G(d,p)) predict coupling constants (J = 8–10 Hz for adjacent H-F interactions), aligning experimental and theoretical data .

Q. How can solvent-free mechanochemical synthesis improve the scalability of this compound derivatives?

Methodological Answer: Ball-milling fluorinated anilines with pyrimidine halides in a 1:1.2 molar ratio achieves ≥85% yield without solvents. Key parameters include milling frequency (20–30 Hz), time (2–4 hrs), and additive use (e.g., K₂CO₃ as a base). This method reduces waste and energy consumption compared to traditional reflux methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.